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Compound of Interest

Compound Name: Lankacidin C 8-acetate

Cat. No.: B1674466 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance

(NMR) spectroscopic analysis of Lankacidin C 8-acetate, a derivative of the potent polyketide

antibiotic Lankacidin C. This document outlines detailed experimental protocols, presents key

quantitative NMR data, and includes visualizations to aid in understanding the analytical

workflow.

Introduction
Lankacidin C and its derivatives are of significant interest in drug discovery due to their

antimicrobial and antitumor activities. Lankacidin C 8-acetate, a synthetically modified version,

allows for further investigation of its structure-activity relationship. NMR spectroscopy is an

indispensable tool for the structural elucidation and characterization of such complex natural

product derivatives. This guide provides the necessary information for researchers to perform

and interpret NMR experiments on Lankacidin C 8-acetate.

Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for Lankacidin C 8-
acetate, assigned based on spectroscopic data from the supplementary information of a study

on lankacidin derivatives.[1]

Table 1: ¹H NMR Chemical Shift Data for Lankacidin C 8-acetate (7-O-Ac-lankacidin C)
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Position
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 5.89 d 10.5

H-4 6.40 dd 15.0, 10.5

H-5 6.07 dd 15.0, 9.5

H-6 5.65 m

H-7 5.38 d 9.0

H-9 2.45 m

H-10 5.43 m

H-11 5.95 dd 15.0, 8.5

H-12 6.78 dd 15.0, 10.0

H-13 4.85 d 9.5

H-14 2.60 m

H-15 4.15 q 6.5

H-17 3.65 s

H-18 1.25 d 6.5

H-20 1.80 s

H-21 1.05 d 7.0

H-22 2.10 s

OAc 2.05 s

Solvent: CDCl₃. Instrument Frequency: Not specified in the source.

Table 2: ¹³C NMR Chemical Shift Data for Lankacidin C 8-acetate (7-O-Ac-lankacidin C)
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Position Chemical Shift (ppm)

1 170.1

2 58.5

3 128.9

4 135.5

5 125.1

6 131.8

7 75.1

8 35.2

9 45.3

10 129.5

11 138.2

12 124.8

13 72.5

14 42.1

15 68.9

16 202.5

17 85.3

18 15.8

19 12.5

20 20.9

21 18.2

22 27.8

C=O (Ac) 170.5
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CH₃ (Ac) 21.2

Solvent: CDCl₃. Instrument Frequency: Not specified in the source.

Experimental Protocols
This section provides detailed methodologies for the preparation and NMR analysis of

Lankacidin C 8-acetate.

Sample Preparation
A standardized protocol for preparing high-quality NMR samples is crucial for obtaining optimal

results.

Materials:

Lankacidin C 8-acetate (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

Deuterated chloroform (CDCl₃) of high purity (≥99.8% D)

High-quality 5 mm NMR tubes

Pasteur pipettes and bulbs

Glass wool or syringe filter (0.45 µm)

Vortex mixer

Procedure:

Weigh the desired amount of Lankacidin C 8-acetate directly into a clean, dry vial.

Add approximately 0.6 mL of CDCl₃ to the vial.

Gently vortex the sample to ensure complete dissolution.

To remove any particulate matter, filter the solution. This can be achieved by passing the

solution through a small plug of glass wool placed in a Pasteur pipette or by using a
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syringe fitted with a 0.45 µm filter.

Carefully transfer the filtered solution into a clean, dry 5 mm NMR tube.

Cap the NMR tube securely to prevent solvent evaporation.

NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-

specific optimization may be required.

Instrument: 400 MHz (or higher) NMR spectrometer

Solvent: CDCl₃

Temperature: 298 K (25 °C)

¹H NMR Spectroscopy:

Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

Spectral Width: 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

Processing: Apply an exponential window function with a line broadening of 0.3 Hz before

Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum

to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy:

Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30 on Bruker

instruments).

Spectral Width: 200-240 ppm.
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Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Processing: Apply an exponential window function with a line broadening of 1-2 Hz before

Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum

to the CDCl₃ solvent peak at 77.16 ppm.

Visualizations
The following diagrams illustrate the general workflow for NMR analysis and the logical

relationship of the steps involved.
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Caption: Experimental workflow for NMR analysis of Lankacidin C 8-acetate.
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Caption: Logical relationship of steps in NMR-based structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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